N-(4-ヒドロキシフェニル)ベンズアミド

概要

説明

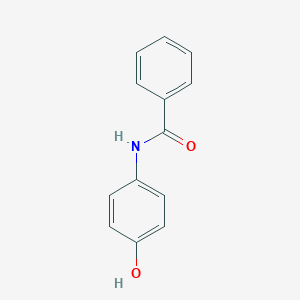

N-(4-Hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of a benzamide group attached to a hydroxyphenyl moiety

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

N-(4-hydroxyphenyl)benzamide exhibits significant antibacterial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data indicates that N-(4-hydroxyphenyl)benzamide could serve as a lead compound in the development of new antibacterial agents .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Research has shown that derivatives of N-(4-hydroxyphenyl)benzamide can inhibit the proliferation of cancer cells, particularly nasopharyngeal carcinoma cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Synthetic Organic Chemistry

N-(4-hydroxyphenyl)benzamide serves as an important intermediate in organic synthesis. It is utilized in the synthesis of more complex molecules, including:

- Amino Acid Derivatives : The compound can be modified to produce amino acid analogs, which are valuable in pharmaceutical applications.

- Polymeric Materials : Its derivatives are used to synthesize high-performance polymers with enhanced thermal stability and mechanical properties.

Synthesis Pathways

Recent studies have focused on developing efficient synthetic methods for N-(4-hydroxyphenyl)benzamide derivatives. For instance, a method involving the use of boronic acids and palladium catalysts has shown promise in synthesizing various substituted benzamides with high yields .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Boronic Acid Coupling | 85 | Pd catalyst, base, reflux |

| Microwave-Assisted Synthesis | 90 | Solvent-free conditions |

Material Science Applications

In material science, N-(4-hydroxyphenyl)benzamide is explored for its potential as a building block in the creation of functional materials such as:

- Smart Polymers : Incorporating N-(4-hydroxyphenyl)benzamide into polymer matrices can enhance their responsiveness to environmental stimuli.

- Nanocomposites : The compound's ability to form hydrogen bonds makes it suitable for developing nanocomposites with improved mechanical properties.

Case Studies

-

Antibacterial Activity Study

A comprehensive study published in Bioorganic & Medicinal Chemistry evaluated various substituted benzamides for their antibacterial activity. N-(4-hydroxyphenyl)benzamide was among the most effective compounds tested, demonstrating a clear structure-activity relationship that can guide future drug design . -

Antitumor Efficacy Research

Another significant study investigated the antitumor effects of N-(4-hydroxyphenyl)benzamide derivatives on nasopharyngeal carcinoma cells. The results showed that specific modifications to the benzamide structure could enhance cytotoxicity, providing insights into how structural changes affect biological activity .

作用機序

Target of Action

N-(4-hydroxyphenyl)benzamide is a derivative of niclosamide, a salicylanilide with a wide range of biological activities Niclosamide, the parent compound, is known to target multiple cellular processes, including nuclear factor-kappa b (nfĸb), v-ki-ras2 kirsten rat sarcoma oncogene (kras), and mitochondrial transmembrane potential (mtp) .

Mode of Action

Niclosamide uncouples oxidative phosphorylation from electron transport, allowing protons to translocate through the inner mitochondrial membrane . This process disrupts the normal functioning of mitochondria, leading to cell death .

Biochemical Pathways

Niclosamide affects the NFĸB and KRAS pathways, which are crucial for cell survival and proliferation . Disruption of these pathways can lead to cell death, providing a potential mechanism for its anticancer effects .

Pharmacokinetics

Its molecular weight is 21324 , which suggests it may have good bioavailability due to its relatively small size

Result of Action

Based on its structural similarity to niclosamide, it may exhibit anticancer properties by disrupting mitochondrial function and inhibiting key cellular pathways .

生化学分析

Biochemical Properties

N-(4-hydroxyphenyl)benzamide has been found to participate in a variety of biochemical reactions. It has been studied for its role in the polymerization of amide-containing benzoxazines . The compound’s hydrogen bonding interactions have been analyzed using Fourier transform infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy .

Cellular Effects

They have been associated with a range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The resulting polybenzoxazines show many unique properties such as near-zero volume changes upon polymerization .

準備方法

Synthetic Routes and Reaction Conditions: N-(4-Hydroxyphenyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of N-(4-Hydroxyphenyl)benzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact .

化学反応の分析

Types of Reactions: N-(4-Hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aminophenylbenzamide.

Substitution: Ethers or esters of N-(4-Hydroxyphenyl)benzamide.

類似化合物との比較

N-(3,5-Dihydroxyphenyl)benzamide: Contains additional hydroxy groups, which may enhance its reactivity and biological activity.

N-(4-Hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

N-(4-Hydroxyphenyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness: N-(4-Hydroxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and amide groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

生物活性

N-(4-hydroxyphenyl)benzamide, also known as p-(N-benzoylamino)phenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting its potential therapeutic applications.

N-(4-hydroxyphenyl)benzamide can be synthesized through various methods, primarily involving the acylation of 4-hydroxyaniline with benzoyl chloride. The resulting compound is characterized by its molecular formula and a molecular weight of 225.23 g/mol. The structure features a hydroxyl group on the para position of the phenyl ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that N-(4-hydroxyphenyl)benzamide exhibits notable antimicrobial properties. For instance, it has shown efficacy against several protozoan parasites, including Plasmodium falciparum and Trypanosoma brucei. In vitro assays revealed that the compound effectively inhibits the growth of these pathogens, with structure-activity relationship studies indicating that modifications to the benzamide structure can enhance potency against specific strains .

Anti-inflammatory Effects

N-(4-hydroxyphenyl)benzamide has also been investigated for its anti-inflammatory properties. A derivative of this compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Cardiovascular Effects

Research exploring the effects of related compounds on heart failure indicates that N-(4-hydroxyphenyl)benzamide derivatives may reduce infarct size and improve left ventricular pressure in ischemia-reperfusion injury models. These findings point towards a cardioprotective effect, mediated through pathways involving muscarinic receptors and nitric oxide synthase .

Structure-Activity Relationships (SAR)

The biological activity of N-(4-hydroxyphenyl)benzamide can be significantly influenced by structural modifications. For example:

- Hydroxyl Substitutions : The presence of hydroxyl groups at different positions on the aromatic rings enhances solubility and biological activity.

- Alkyl Chain Variations : Modifying the alkyl chain length or branching can affect the compound's interaction with biological targets, altering its efficacy against various pathogens.

A comparative analysis of derivatives reveals that compounds with additional hydroxyl groups or different substituents exhibit improved activity against specific targets .

Case Study 1: Antiprotozoal Activity

A study evaluated a series of N-benzoyl derivatives, including N-(4-hydroxyphenyl)benzamide, against T. brucei. The results indicated that certain derivatives displayed significant antiprotozoal activity, leading to effective parasite clearance in murine models. The SAR analysis suggested that compounds with increased lipophilicity were more effective in penetrating cellular membranes .

Case Study 2: Cardioprotective Effects

In a rat model of heart failure induced by ischemia-reperfusion injury, a derivative of N-(4-hydroxyphenyl)benzamide was administered. It resulted in a marked reduction in infarct size and improved hemodynamic parameters. The mechanism was attributed to enhanced nitric oxide production and modulation of muscarinic receptors .

特性

IUPAC Name |

N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPWYDXAVJCNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165666 | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15457-50-8 | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。